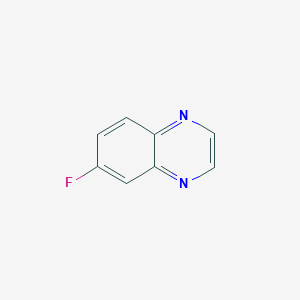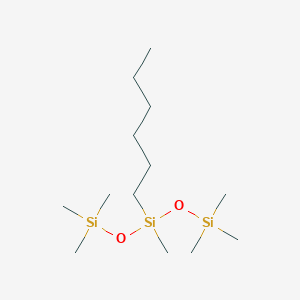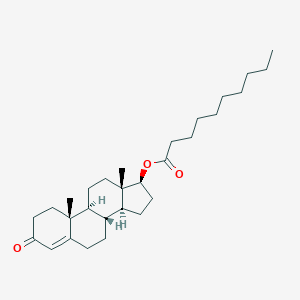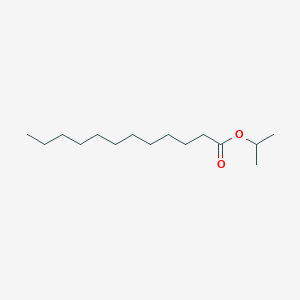
6-Fluoroquinoxaline
Descripción general
Descripción
6-Fluoroquinoxaline is a chemical compound with the molecular formula C8H5FN2 . It has a molecular weight of 148.14 and is a solid at room temperature .
Synthesis Analysis
This compound can be synthesized by nucleophilic substitution of this compound with amines and nitrogen-containing heterocycles under computer-controlled microwave irradiation . This method has been used to prepare a small library of 6-aminoquinoxalines .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoxaline core with a fluorine atom at the 6-position . The InChI code for this compound is 1S/C8H5FN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 148.14 and a molecular formula of C8H5FN2 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- A study demonstrated the preparation of 6-aminoquinoxalines through nucleophilic substitution of 6-fluoroquinoxaline, leading to compounds that were potent inhibitors of JNK Stimulatory Phosphatase-1 (JSP-1), highlighting the compound's potential in biological assays (Zhang et al., 2006).
Development of Synthetic Routes for Monomers
- Research focused on developing an efficient synthetic route for a self-polymerizable PPQ monomer, which included this compound as a key intermediate. This work aimed to improve the overall yield and cost-effectiveness of the synthesis process (Baek & Harris, 2005).
Antibacterial Activity
- A study synthesized N-piperazinyl quinolone derivatives with a 2-thienyl group, including this compound derivatives, and tested them against various bacteria. Some derivatives showed high antibacterial activity, indicating the potential of this compound in developing new antimicrobial agents (Mirzaei & Foroumadi, 2000).
Interfacial Membrane Effects
- Research exploring the interfacial membrane effects of 6-fluoroquinolones, including studies on ciprofloxacin, revealed insights into the electrostatic interactions and the impact on bacterial cell membranes, contributing to the understanding of their antimicrobial mechanism (Montero et al., 2006).
Environmental Impact and Degradation
- Studies on the environmental exposure and degradation of fluoroquinolones, which include this compound derivatives, have been conducted to understand their presence and impact in various environmental compartments, including wastewater and river water. These studies provide essential data for environmental risk assessment and the development of strategies to mitigate their environmental impact (Golet et al., 2002).
Mecanismo De Acción
Target of Action
6-Fluoroquinoxaline is a nitrogen-containing heterocycle that has been shown to be a potent inhibitor of the enzyme quinolinate synthetase . This enzyme plays a crucial role in the synthesis of quinolinic acid, a key intermediate in the tryptophan-niacin pathway. By inhibiting this enzyme, this compound disrupts the normal functioning of this pathway .
Mode of Action
The compound interacts with its target, quinolinate synthetase, by binding to it and inhibiting its activity . This results in the disruption of protein synthesis, particularly those involving nitrogen-containing amines in the bacterial cell wall . This interaction leads to the inhibition of bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tryptophan-niacin pathway. By inhibiting quinolinate synthetase, the compound disrupts the synthesis of quinolinic acid, a key intermediate in this pathway
Pharmacokinetics
Based on the pharmacokinetics of similar compounds, it can be inferred that the compound’s adme (absorption, distribution, metabolism, and excretion) properties would significantly impact its bioavailability
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. This is achieved through the disruption of protein synthesis, particularly those involving nitrogen-containing amines in the bacterial cell wall . Additionally, the compound has been shown to inhibit quinolinate synthetase, an enzyme involved in the synthesis of histamine, which may account for its stimulatory properties .
Safety and Hazards
The safety information for 6-Fluoroquinoxaline indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of eye contact, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
6-fluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXCXZJOGOGGIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380874 | |
| Record name | 6-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1644-14-0 | |
| Record name | 6-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-fluoroquinoxaline contribute to the synthesis of high-performance polymers?
A1: this compound acts as a crucial building block for synthesizing high-molecular-weight polymers like poly(phenylquinoxaline)s (PPQs) [, , ]. The fluorine atom on the quinoxaline ring serves as a site for aromatic nucleophilic substitution reactions, allowing for polymerization with various comonomers. This polymerization process can be fine-tuned by adjusting factors like reaction time, temperature, and the choice of comonomers [].
Q2: What are the advantages of using this compound in the synthesis of PPQs?
A2: Incorporating this compound into PPQs offers several advantages:
- High Thermal Stability: PPQs exhibit excellent thermal stability, with decomposition temperatures exceeding 450°C [].
- Tunable Properties: By modifying the monomer structure and polymerization conditions, researchers can tailor the properties of the resulting PPQs, such as glass transition temperature (Tg) and intrinsic viscosity [, ].
- Copolymer Formation: this compound facilitates the synthesis of PPQ copolymers with other polymers like polysulfones, polyetheretherketones, and polyethersulfones. These copolymers offer enhanced properties compared to their individual components [].
Q3: What challenges are associated with using this compound in polymer synthesis?
A3: Despite its advantages, there are challenges in utilizing this compound:
- Side Reactions: During polymerization, single-electron transfer (SET) side reactions can occur, potentially limiting the achievable molecular weight. Careful selection of reaction conditions can help minimize these side reactions [].
- Monomer Reactivity: The reactivity of this compound monomers can be influenced by the substituents on the quinoxaline ring. For instance, chlorine-substituted monomers exhibit lower reactivity compared to fluorine-substituted ones [].
Q4: How is this compound utilized in medicinal chemistry?
A4: this compound serves as a versatile starting material for synthesizing diverse 6-substituted quinoxaline derivatives. These derivatives are of significant interest due to their potential biological activity, particularly as inhibitors of JNK Stimulatory Phosphatase-1 (JSP-1) [].
Q5: What synthetic strategies are employed to modify this compound for medicinal chemistry applications?
A5: Researchers employ nucleophilic substitution reactions to introduce various amines and nitrogen-containing heterocycles at the 6-position of the quinoxaline ring. This approach allows for the creation of diverse libraries of 6-aminoquinoxalines for biological evaluation [].
Q6: What are the potential applications of this compound derivatives in drug development?
A6: While further research is needed, this compound derivatives hold promise for developing therapeutics targeting:
Q7: What are the future directions for research on this compound?
A7: Future research on this compound is likely to focus on:
- Novel Polymer Architectures: Exploring the synthesis of hyperbranched polyphenylquinoxalines with tailored properties for specific applications [].
- Structure-Activity Relationships: Investigating the impact of different substituents on the quinoxaline ring on the biological activity of 6-aminoquinoxalines to optimize their potency and selectivity [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)

![4-[[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-6-acetyloxy-5-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B159262.png)


![2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine](/img/structure/B159269.png)
![2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol](/img/structure/B159270.png)
![bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate](/img/structure/B159271.png)

![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)



